molecular formula C10H18 B14463947 1,6-Dimethylbicyclo[3.2.1]octane CAS No. 66230-06-6

1,6-Dimethylbicyclo[3.2.1]octane

Cat. No.: B14463947
CAS No.: 66230-06-6
M. Wt: 138.25 g/mol
InChI Key: BKPDESGUNDDZNU-UHFFFAOYSA-N
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Description

1,6-Dimethylbicyclo[3.2.1]octane is a bicyclic hydrocarbon with the molecular formula C10H18. This compound is part of the bicyclo[3.2.1]octane family, which is characterized by a unique ring structure that includes two fused rings sharing two carbon atoms. The presence of two methyl groups at the 1 and 6 positions further distinguishes this compound, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethylbicyclo[3.2.1]octane can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene. This reaction is typically carried out under high-temperature conditions to facilitate the formation of the bicyclic structure. The reaction sequence includes the following steps:

    Formation of 5-vinyl-1,3-cyclohexadiene: This intermediate is prepared through the reaction of a suitable diene with a vinyl group.

    Intramolecular Diels-Alder Reaction: The 5-vinyl-1,3-cyclohexadiene undergoes a cycloaddition reaction to form the tricyclo[3.2.1.02.7]octane intermediate.

    Cleavage of the Tricyclic Intermediate: The tricyclic intermediate is then selectively cleaved to yield this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same intramolecular Diels-Alder reaction. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethylbicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons. Hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Dimethylbicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-dimethylbicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The presence of methyl groups at the 1 and 6 positions can influence the compound’s binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethylbicyclo[3.2.1]octane is unique due to its specific methyl group positioning, which can significantly influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for studying structure-activity relationships and developing new chemical and pharmaceutical applications .

Properties

CAS No.

66230-06-6

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1,6-dimethylbicyclo[3.2.1]octane

InChI

InChI=1S/C10H18/c1-8-6-10(2)5-3-4-9(8)7-10/h8-9H,3-7H2,1-2H3

InChI Key

BKPDESGUNDDZNU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCC1C2)C

Origin of Product

United States

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